molecular formula C11H14N2 B152126 N-Methyltryptamine CAS No. 61-49-4

N-Methyltryptamine

Cat. No.: B152126
CAS No.: 61-49-4
M. Wt: 174.24 g/mol
InChI Key: NCIKQJBVUNUXLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Methyltryptamine (NMT) is a member of the substituted tryptamine chemical class and a natural product which is biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . It is a common component in human urine . NMT and tryptamine, similar to DMT, can also act as agonists for the TAAR1 receptor .

Mode of Action

It is known that nmt is biosynthesized in the human body from tryptamine by certain n-methyltransferase enzymes . Orally administered NMT appears to produce no psychoactive effects, likely as a result of extensive first-pass metabolism . It may become active upon combination with a mao a inhibitor (maoi) .

Biochemical Pathways

NMT is biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes . , indicating that it is metabolized and excreted by the body.

Pharmacokinetics

It is known that orally administered nmt appears to produce no psychoactive effects, likely as a result of extensive first-pass metabolism . By vaporization, NMT shows activity at 50–100 mg, with a duration of 45–70 minutes .

Result of Action

It is known that by vaporization, nmt shows activity at 50–100 mg, with a duration of 45–70 minutes . The duration of visual effects is 15–30 seconds , and the effects are primarily non-visual .

Action Environment

The action, efficacy, and stability of NMT can be influenced by various environmental factors. For example, the method of administration can significantly impact its effects. Orally administered NMT appears to produce no psychoactive effects, likely as a result of extensive first-pass metabolism . It may become active upon combination with a mao a inhibitor (maoi) . By vaporization, NMT shows activity at 50–100 mg .

Biochemical Analysis

Biochemical Properties

N-Methyltryptamine interacts with various enzymes, proteins, and other biomolecules. It has been found that the biosynthetic machinery necessary for the formation of this compound is present in the brain .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-Methyltryptamine typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyltryptamine can undergo oxidation reactions, often resulting in the formation of indole derivatives.

    Reduction: It can be reduced to form simpler amines.

    Substitution: this compound can participate in substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Simpler amines.

    Substitution: Halogenated tryptamines.

Comparison with Similar Compounds

Uniqueness: N-Methyltryptamine is unique in its biosynthesis and natural occurrence in the human body and various plants. Its selective N-methylation distinguishes it from other tryptamines, contributing to its specific pharmacological profile .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIKQJBVUNUXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

942-27-8 (hydrochloride)
Record name N-Methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494
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DSSTOX Substance ID

DTXSID70209846
Record name N-Methyltryptamine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61-49-4
Record name Methyltryptamine
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Record name N-Methyltryptamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyltryptamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylaminoethyl)indole
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Record name N-METHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
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Record name N-Methyltryptamine
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URL http://www.hmdb.ca/metabolites/HMDB0004370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87 - 89 °C
Record name N-Methyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

IR-spectrum (methylene chloride): 3490 cm-1 (indole).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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